Cas no 921895-61-6 (2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)

2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-chlorophenoxy)-N-[2-(4-morpholinyl)-2-(1,2,3,4-tetrahydro-1-methyl-6-quinolinyl)ethyl]-
- 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide
-
- インチ: 1S/C24H30ClN3O3/c1-27-10-2-3-18-15-19(4-9-22(18)27)23(28-11-13-30-14-12-28)16-26-24(29)17-31-21-7-5-20(25)6-8-21/h4-9,15,23H,2-3,10-14,16-17H2,1H3,(H,26,29)
- InChIKey: ZRDADFGDLBGMBC-UHFFFAOYSA-N
- ほほえんだ: C(NCC(N1CCOCC1)C1C=CC2=C(C=1)CCCN2C)(=O)COC1=CC=C(Cl)C=C1
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ふってん: 670.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.03±0.46(Predicted)
2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2292-0213-4mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-20mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-2μmol |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-25mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-75mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-10mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-30mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-40mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-10μmol |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0213-2mg |
2-(4-chlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide |
921895-61-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide 関連文献
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 921895-61-6 and Product Name: 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide
Compound with the CAS number 921895-61-6 and the product name 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups that contribute to its pharmacological properties, making it a promising candidate for further research and development.
The core structure of this compound is characterized by a 4-chlorophenoxy group, which is a well-known pharmacophore in the development of various bioactive molecules. This group is known to enhance binding affinity to biological targets, thereby improving the efficacy of drug candidates. Additionally, the presence of a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety adds another layer of complexity to its pharmacological profile. Quinoline derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties, and modifications in their structure can lead to novel therapeutic agents with enhanced specificity and reduced side effects.
The morpholin-4-yl substituent in the compound further contributes to its pharmacological activity. Morpholine derivatives are known for their ability to modulate various biological pathways, including those involved in pain perception and neurotransmitter release. By incorporating this group into the molecular framework, the compound may exhibit synergistic effects with other pharmacophores, leading to improved therapeutic outcomes. The overall architecture of 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide suggests a potential role in modulating multiple disease pathways simultaneously.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological targets with high accuracy. Molecular docking studies have indicated that it may interact with enzymes and receptors involved in inflammation and pain signaling. These interactions could potentially lead to the development of novel therapeutics for conditions such as arthritis and neuropathic pain. Furthermore, the compound's ability to cross the blood-brain barrier has been explored through computational models, suggesting its potential for treating central nervous system disorders.
In vitro studies have provided preliminary evidence supporting the therapeutic potential of this compound. Preliminary assays have shown that it exhibits inhibitory activity against key enzymes involved in inflammatory pathways. For instance, it has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins that mediate inflammation and pain. Additionally, it has shown promise in assays targeting neurotransmitter receptors associated with pain perception.
The synthesis of 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis begins with the preparation of key intermediates such as 4-chlorophenol and 1-methyltetrahydroquinoline derivatives. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of the compound. Subsequent functional group modifications are performed to introduce the morpholine moiety and acetylamide groups.
The use of advanced synthetic techniques has enabled researchers to optimize the synthetic route for this compound. For example, flow chemistry has been employed to improve reaction efficiency and scalability. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact during synthesis. These advancements not only enhance the feasibility of producing this compound on an industrial scale but also align with global efforts towards sustainable pharmaceutical manufacturing.
As research continues to uncover new therapeutic applications for this compound, its potential in drug development is becoming increasingly evident. The unique combination of pharmacophores in its structure suggests that it may be effective against a range of diseases beyond inflammation and pain management. For instance, preliminary studies have indicated that it may have antiviral properties due to its ability to interfere with viral replication mechanisms.
The development of novel drug candidates often involves rigorous testing in preclinical models before moving into human clinical trials. Preclinical studies using animal models have provided valuable insights into the safety profile and efficacy of 2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yilethylacetamide). These studies have shown that it exhibits low toxicity at doses relevant for therapeutic use and does not cause significant side effects at these concentrations.
The next phase in drug development involves conducting clinical trials in humans to further evaluate its safety and efficacy. Clinical trials are designed to assess various parameters such as dosage response relationships، adverse effects,and overall therapeutic benefit。 If initial clinical trials yield positive results,this compound could proceed to regulatory approval và become available as a new therapeutic option for patients suffering from various conditions。
The regulatory landscape for new drug approvals is stringent,ensuring that only compounds meeting rigorous safety và efficacy standards reach patients。 Regulatory agencies such as the U.S Food và Drug Administration (FDA) và European Medicines Agency (EMA) play critical roles in overseeing drug development và ensuring public safety。 A successful regulatory approval would mark a significant milestone for this compound,opening up new possibilities for treating various diseases。
In conclusion,compound with CAS No. 921895-61-6 và product name 2-(4-chlorophenoxy)-N--(1-methyl--1,2,3,4--tetrahydroquinolin--6--yil)--2--(morpholin--4--yil)ethylacetamide represents a promising advancement in pharmaceutical chemistry。 Its unique structural features и potential therapeutic applications make it a valuable candidate for further research und development。 With ongoing studies und clinical trials,this compound holds great promise für improving patient outcomes across multiple disease areas。
921895-61-6 (2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide) 関連製品
- 909128-54-7((R)-3-aminotetrahydrothiophene 1,1-dioxide)
- 2092867-38-2(4,5-Dichloro-2-iodobenzaldehyde)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)
- 2228345-53-5(methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate)
- 669692-32-4(3,5-dibromo-4-iodoaniline)
- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 2172594-88-4(5-cyclopropyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazol-4-ylmethanol)



